molecular formula C6H7F7O B1305497 4,4,5,5,6,6,6-Heptafluorohexan-1-ol CAS No. 679-02-7

4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Cat. No.: B1305497
CAS No.: 679-02-7
M. Wt: 228.11 g/mol
InChI Key: VACKBPFJJWRSAO-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H7F7O. It is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the reaction of hexanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkanes.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluorohexan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Applied in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of biomolecules. This property makes it useful in modifying the behavior of biological systems and materials.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Another fluorinated compound with similar applications but different functional groups.

    Perfluorohexanol: A fully fluorinated alcohol with different reactivity and properties.

Uniqueness

4,4,5,5,6,6,6-Heptafluorohexan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACKBPFJJWRSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379269
Record name 3-(Perfluoropropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-02-7
Record name 3-(Perfluoropropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679-02-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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